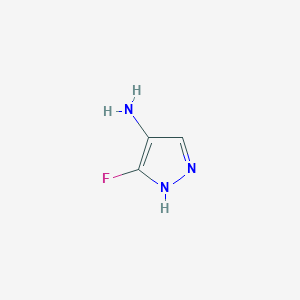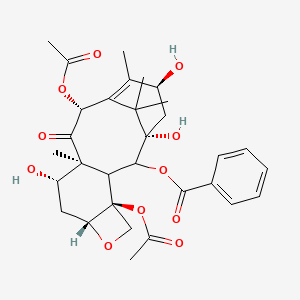
Baccatin cento
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baccatin cento, also known as Baccatin III, is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug paclitaxel (Taxol). Baccatin III has garnered significant attention due to its role in the semi-synthesis of paclitaxel, which is widely used in the treatment of various cancers, including ovarian, breast, and lung cancers .
准备方法
Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized through several methods, including chemical synthesis and biotransformation. One common approach involves the use of 10-deacetylbaccatin III as a substrate, which undergoes an acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This reaction typically occurs under slightly acidic conditions with a low temperature to optimize the catalytic efficiency .
Industrial Production Methods: Industrial production of Baccatin III primarily relies on the extraction from Taxus species or the use of microbial cell factories. The extraction process involves isolating 10-deacetylbaccatin III from renewable Taxus needles and converting it into Baccatin III through whole-cell biotransformation. This method has been optimized to improve the yield and efficiency of Baccatin III production .
化学反应分析
Types of Reactions: Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into paclitaxel and other derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving Baccatin III include acyl transfer agents, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed: The major product formed from the reactions involving Baccatin III is paclitaxel. Other derivatives, such as 10-deacetylbaccatin III and various taxanes, are also produced during these reactions .
科学研究应用
Baccatin III has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate in the synthesis of paclitaxel and other taxanes. In biology and medicine, Baccatin III is used to study the biosynthesis pathways of paclitaxel and to develop new anti-cancer drugs. Industrially, it is employed in the large-scale production of paclitaxel through semi-synthetic methods .
作用机制
Baccatin III exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets of Baccatin III include tubulin, a protein that forms the microtubules. The binding of Baccatin III to tubulin disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and cell death .
相似化合物的比较
Baccatin III is often compared with other similar compounds, such as paclitaxel, docetaxel, and 10-deacetylbaccatin III. While all these compounds share a similar core structure, Baccatin III is unique due to its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel and docetaxel are both widely used anti-cancer drugs, but they differ in their chemical structures and mechanisms of action. 10-deacetylbaccatin III is another precursor in the paclitaxel biosynthesis pathway and is used in the semi-synthetic production of paclitaxel .
Conclusion
Baccatin III is a vital compound in the field of medicinal chemistry, particularly for its role in the synthesis of the anti-cancer drug paclitaxel. Its unique chemical properties and diverse applications make it an essential subject of study in various scientific disciplines.
属性
分子式 |
C31H38O11 |
|---|---|
分子量 |
586.6 g/mol |
IUPAC 名称 |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24?,26-,29+,30-,31+/m0/s1 |
InChI 键 |
OVMSOCFBDVBLFW-IAGPSASASA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


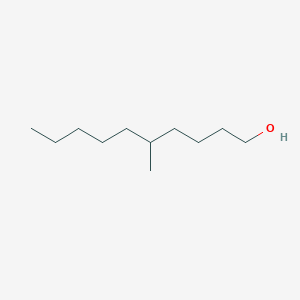
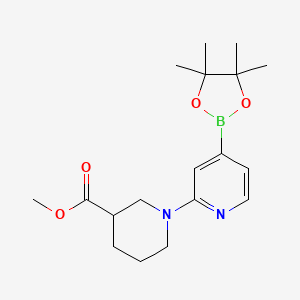
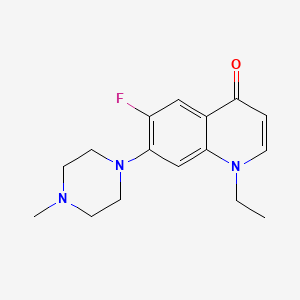
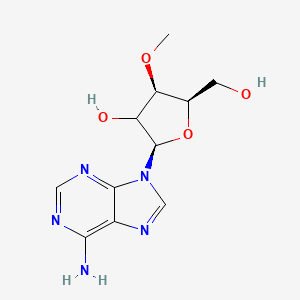
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
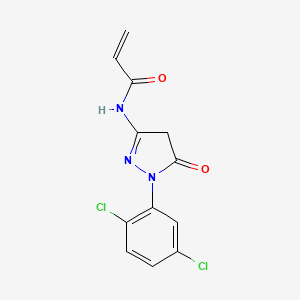


![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

